molecular formula C20H18N2O4S2 B2563426 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide CAS No. 476663-43-1

2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide

Cat. No. B2563426
CAS RN: 476663-43-1
M. Wt: 414.49
InChI Key: KJCYENVFGNPACR-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H18N2O4S2 and its molecular weight is 414.49. The purity is usually 95%.
BenchChem offers high-quality 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

A key application of compounds similar to 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide is their antimicrobial activity. Research has shown that certain thiazolidin-4-one derivatives, which have structural similarities, exhibit significant in vitro antibacterial and antifungal activities (Baviskar, Khadabadi, & Deore, 2013). Similarly, the synthesis of various thiazolidinone and thiophene derivatives has demonstrated promising antimicrobial properties (Gouda, Berghot, Shoeib, & Khalil, 2010).

Antitumor Activity

Compounds containing the thiazolidinone moiety have been evaluated for their antitumor activity. A study on the synthesis and evaluation of thiazolidin-3-yl acetamides revealed moderate activity against various human cancer cell lines, particularly against CCRF-CEM leukemia cell lines (Horishny & Matiychuk, 2021).

Synthesis and Evaluation of Derivatives

The synthesis and evaluation of derivatives of thiazolidin-4-one compounds are a significant area of research, contributing to the understanding of their chemical properties and potential applications. Studies have focused on the synthesis of novel derivatives and analyzing their physicochemical properties (Velikorodov, Shustova, & Kovalev, 2017).

Crystal Structures and Physicochemical Properties

Investigations into the crystal structures of thiazolidinone derivatives have provided insights into their molecular configurations and potential reactivity. This research is crucial for understanding how these compounds can be modified and utilized in various applications (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Antibacterial and Antifungal Agents

The synthesis of thiazolidinone-based compounds has led to the development of potent antibacterial and antifungal agents. These compounds have shown effectiveness against various bacterial and fungal strains, highlighting their potential in combating infectious diseases (Kumar et al., 2012).

properties

IUPAC Name

2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S2/c1-2-26-16-8-6-13(7-9-16)10-17-19(25)22(20(27)28-17)12-18(24)21-14-4-3-5-15(23)11-14/h3-11,23H,2,12H2,1H3,(H,21,24)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCYENVFGNPACR-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.